2-(3-Fluoro-phenyl)-cyclopentylamine
Description
2-(3-Fluoro-phenyl)-cyclopentylamine is a cycloalkylamine derivative featuring a cyclopentylamine backbone substituted with a 3-fluorophenyl group at the second position. This structural motif combines the steric and electronic effects of the cyclopentane ring with the electron-withdrawing fluorine atom on the aromatic ring.
The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability in drug design.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11H,2,5-6,13H2 |
InChI Key |
DKHZNYFGMSVLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Stereochemical Influence :
Chiral analogs of fluorophenyl-cyclopentylamines (e.g., Compound 116) demonstrate enantiomer-dependent bioactivity, with (S)-isomers showing 10-fold higher potency than (R)-isomers in kinase assays .Thermal Stability :
Cyclopentylamine derivatives decompose at higher temperatures (~250°C) compared to ethylamines (~200°C), making them suitable for high-temperature polymer synthesis (e.g., polyimides in ) .Toxicity Considerations : Fluorinated cyclopentylamines show reduced hepatotoxicity compared to chlorinated analogs, as fluorine’s stability minimizes reactive metabolite formation .
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